

Application Notes and Protocols for Studying Enterobactin Uptake in Bacteria

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Compound of Interest

Compound Name: *Enterobactin*

Cat. No.: *B1671361*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria, such as *Escherichia coli*, to scavenge ferric iron (Fe^{3+}) from the environment. The uptake of the iron-**enterobactin** complex is a critical process for bacterial survival and pathogenesis, making it an attractive target for the development of novel antimicrobial agents. This document provides detailed protocols for studying **enterobactin** uptake in bacteria, including methods for detecting and quantifying siderophore production, measuring iron uptake, and assessing the biological activity of **enterobactin**.

Key Proteins and Regulation

The uptake of ferric **enterobactin** is a multi-step process mediated by a series of proteins. The expression of the genes involved in **enterobactin** biosynthesis (*ent* operon) and transport (*fep* genes) is tightly regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe^{2+} and represses the transcription of these genes. Under iron-limiting conditions, the repression is lifted, allowing for the synthesis of the **enterobactin** machinery.

The key proteins involved in ferric **enterobactin** uptake are:

- FepA: An outer membrane receptor that specifically binds the ferric-**enterobactin** complex.

[1]

- TonB complex (TonB-ExbB-ExbD): An inner membrane complex that transduces energy from the proton motive force to FepA, facilitating the translocation of the ferric-**enterobactin** complex across the outer membrane.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- FepB: A periplasmic binding protein that captures the ferric-**enterobactin** complex after its transport across the outer membrane and delivers it to the inner membrane transporter.
- FepC, FepD, FepG: Components of an ABC transporter in the inner membrane that actively transport the ferric-**enterobactin** complex into the cytoplasm.
- Fes: A cytoplasmic esterase that cleaves the **enterobactin** molecule to release the iron.

Data Presentation

Quantitative Data on Ferric Enterobactin Uptake

The following table summarizes key quantitative parameters related to the interaction and transport of ferric **enterobactin** in *E. coli*.

Parameter	Protein	Value	Organism	Reference
Binding Affinity (Kd)	FepA	< 0.2 nM - 20 nM	<i>E. coli</i>	[4] [5] [6]
FepB	~15 - 135 nM	<i>E. coli</i>	[7]	
Transport Kinetics (Km)	FepA	14 - 82 nM	<i>E. coli</i>	[4]
Maximum Transport Velocity (Vmax)	FepA	18 - 70 pmol/min/10 ⁹ cells	<i>E. coli</i>	[4]
Turnover Number	FepA	~5/min	<i>E. coli</i>	[8]
Cellular Concentration	FepA	~35,000 molecules/cell	<i>E. coli</i>	[8]
TonB	~1,000 molecules/cell	<i>E. coli</i>	[8]	

Experimental Protocols

Protocol 1: Detection and Quantification of Enterobactin Production using Chrome Azurol S (CAS) Assay

This protocol describes a universal colorimetric method to detect and quantify siderophore production. The assay is based on the competition for iron between the siderophore and the dye chrome azurol S.

Materials:

- CAS assay solution
- Iron-limited growth medium (e.g., M9 minimal medium with 200 μM 2,2'-dipyridyl)
- Bacterial culture
- 96-well microtiter plate
- Spectrophotometer

Procedure:

- Preparation of CAS Assay Solution:
 - Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
 - Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.
 - Solution 3: Dissolve 30.24 g of piperazine in 800 ml of deionized water and adjust the pH to 5.6 with concentrated HCl. Bring the final volume to 1 L.
 - Solution 4 (FeCl_3 solution): Dissolve 27 mg of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 10 ml of 10 mM HCl.
 - Slowly add Solution 1 to Solution 3 while stirring, followed by the slow addition of Solution 2.

- Finally, add 10 ml of Solution 4 dropwise while stirring vigorously. The final solution will be blue. Autoclave and store in the dark.
- Bacterial Culture Preparation:
 - Inoculate the bacterial strain of interest in an iron-limited medium.
 - Incubate at the optimal temperature with shaking until the desired growth phase (e.g., late exponential or stationary phase) is reached.
- CAS Assay (Liquid Format):
 - Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.
 - Collect the cell-free supernatant.
 - In a 96-well plate, mix 100 µl of the supernatant with 100 µl of the CAS assay solution.^[9]
 - Incubate at room temperature for 20-30 minutes.
 - Measure the absorbance at 630 nm. A decrease in absorbance (color change from blue to orange/purple) indicates the presence of siderophores.
- Quantification:
 - Siderophore production can be quantified as a percentage of siderophore units relative to a reference (uninoculated medium).
 - % Siderophore Units = $[(A_r - A_s) / A_r] \times 100$, where A_r is the absorbance of the reference (CAS solution + uninoculated medium) and A_s is the absorbance of the sample.

Protocol 2: ⁵⁹Fe-Enterobactin Uptake Assay

This protocol measures the direct uptake of iron into bacterial cells using radiolabeled ferric **enterobactin**.

Materials:

- Bacterial strain of interest

- Iron-limited growth medium
- $^{59}\text{FeCl}_3$
- Purified **enterobactin**
- Scintillation vials and scintillation fluid
- Scintillation counter
- 0.1 M Tris-HCl buffer (pH 7.4)
- 0.5 M NaOH

Procedure:

- Preparation of ^{59}Fe -**Enterobactin**:
 - Mix a 10-fold molar excess of **enterobactin** with $^{59}\text{FeCl}_3$ in a suitable buffer (e.g., Tris-HCl) and incubate for 1 hour at room temperature to allow complex formation.
- Bacterial Culture Preparation:
 - Grow the bacterial strain in an iron-limited medium overnight to induce the **enterobactin** uptake system.
 - Harvest the cells by centrifugation and wash them twice with an appropriate buffer (e.g., M9 salts).
 - Resuspend the cells in the same buffer to a desired optical density (e.g., OD₆₀₀ of 1.0).
- Uptake Assay:
 - Initiate the uptake assay by adding a known concentration of ^{59}Fe -**enterobactin** to the cell suspension.
 - Incubate the mixture at the optimal growth temperature with shaking.

- At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots of the cell suspension.
- Immediately filter the aliquots through a 0.45 μm nitrocellulose filter and wash the filter twice with cold buffer to remove extracellular ^{59}Fe -**enterobactin**.
- Alternatively, stop the reaction by adding a large volume of cold stop buffer (e.g., M9 salts with 1 mM non-radioactive FeCl_3) and pellet the cells by centrifugation.
- Measurement of Radioactivity:
 - Place the filters or cell pellets into scintillation vials.
 - Add scintillation fluid and measure the radioactivity using a scintillation counter.
 - The amount of ^{59}Fe uptake can be calculated based on the specific activity of the ^{59}Fe -**enterobactin**.

Protocol 3: Growth Promotion Assay

This assay assesses the ability of a strain to utilize **enterobactin** as an iron source. It is particularly useful for characterizing mutants defective in **enterobactin** uptake.

Materials:

- Siderophore biosynthesis mutant (e.g., entA mutant) or uptake mutant (e.g., fepA mutant)
- Iron-chelated agar plates (e.g., M9 minimal agar containing 200 μM 2,2'-dipyridyl)
- Purified **enterobactin** or a wild-type strain that produces **enterobactin**
- Sterile filter paper discs

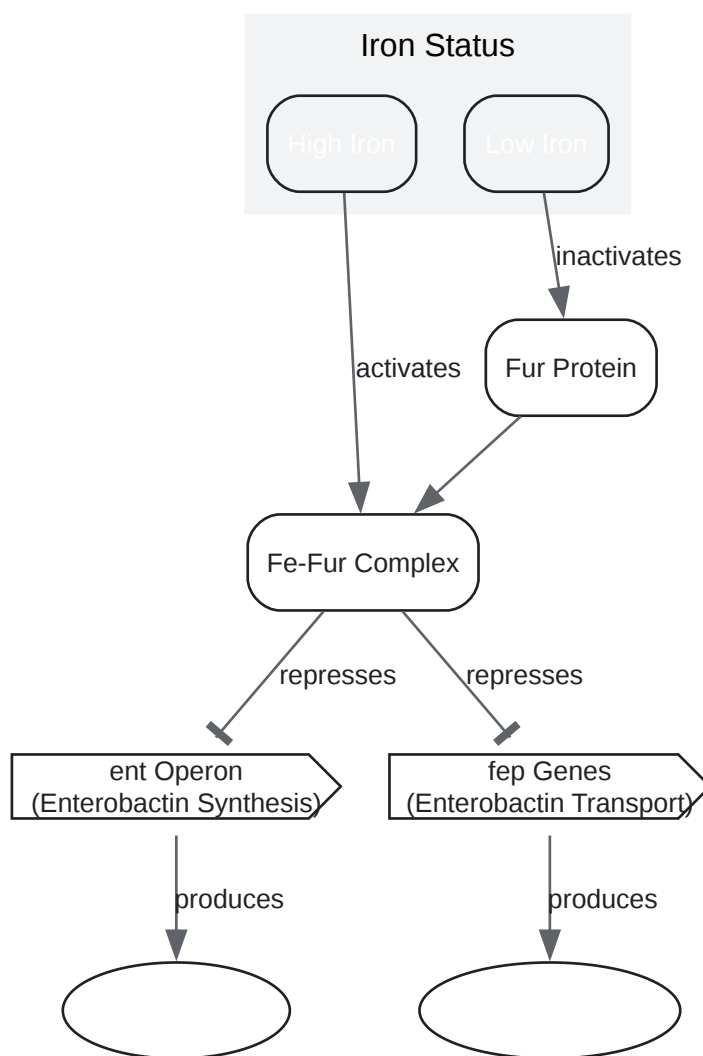
Procedure:

- Plate Preparation:
 - Prepare iron-chelated agar plates.

- Spread a lawn of the mutant bacterial strain on the surface of the agar plates.
- Assay Setup:
 - Place a sterile filter paper disc in the center of the inoculated plate.
 - Spot a known amount of purified **enterobactin** onto the filter paper disc.
 - As a positive control, a wild-type strain can be streaked near the mutant strain to test for cross-feeding.
- Incubation and Observation:
 - Incubate the plates at the optimal growth temperature for 24-48 hours.
 - Observe for a zone of growth around the filter paper disc or the wild-type streak. The presence of a growth zone indicates that the mutant strain can utilize the supplied **enterobactin**.

Mandatory Visualization

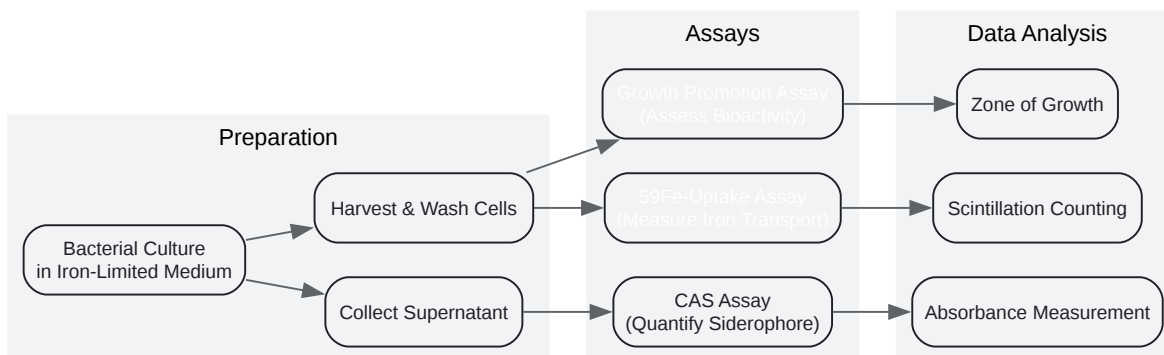
Signaling Pathway of Enterobactin Uptake Regulation



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Caption: Regulation of **enterobactin** synthesis and transport by iron status via the Fur protein.

Experimental Workflow for Studying Enterobactin Uptake



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Caption: General experimental workflow for the analysis of **enterobactin** production and uptake.

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